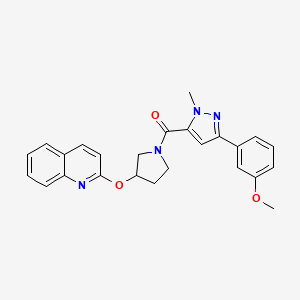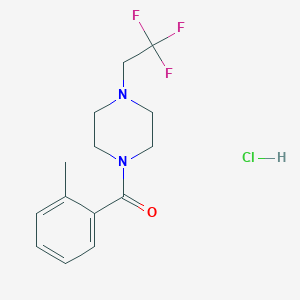
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a pyrazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. By inhibiting these enzymes, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may be able to slow or stop the growth of cancer cells and prevent the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on histone deacetylases, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its relatively low cost and availability. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using commercially available starting materials, making it a cost-effective option for researchers. However, one limitation of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is its potential toxicity. While ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has not been shown to be toxic at low concentrations, higher concentrations may cause cell death and other adverse effects. As with any experimental compound, caution should be exercised when working with ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
Future Directions
There are several potential future directions for research on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. One area of interest is in the development of new cancer drugs based on ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. Further studies are needed to determine the optimal dosage and delivery method for ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate in cancer treatment. Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown promise in reducing beta-amyloid plaques in the brain, but further studies are needed to determine its efficacy and safety in humans. Finally, ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate may have potential applications in other areas of research, such as epigenetics and gene expression. Further studies are needed to explore these potential applications.
Synthesis Methods
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This produces the intermediate ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate, which is then reacted with sodium hydride and methyl iodide to produce ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
ethyl 4-chloro-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMINZMBPQJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)
![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)
![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)


![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697341.png)
![3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2697344.png)


![Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B2697349.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)